Cas no 109037-75-4 (Benzene, reactionproducts with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-))

Benzene, reactionproducts with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-) 化学的及び物理的性質

名前と識別子

-

- Benzene, reactionproducts with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-)

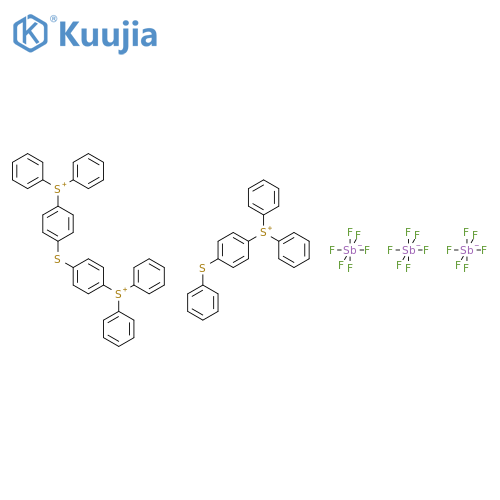

- diphenyl-(4-phenylsulfanylphenyl)sulfanium,[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)

- TRIARYLSULFONIUM HEXAFLUOROANTIMONATE SALT SOL'N IN PROPYLENE CARBONATE

- (THIOPHENOXYPHENYL)DIPHENYLSULFONIUM HEXAFLUOROANTIMONATE-BIS(DIPHENYLSULFONIUM(DIPHENYLTHIOETHER HEXAFLUOROANTIMONATE)) BLEND

- [4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium

- 654027_ALDRICH

- AGN-PC-014QKZ

- FT-0656741

- Triarylsulfonium hexafluoroantimonate salts, mixed

- oantimonates(1-)

- TRIARYLSULFONIUM HEXAFLUOROANTIMONATE S&

- benzene,reactionproductswithchlorineandsulfurchloride(s2cl2),hexafluor

- hexafluoroantimony(1-);[(1R)-3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl]-bis(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)sulfanium

- 109037-75-4

- TRIARYLSULFONIUM HEXAFLUOROANTIMONATE SALTS, MIXED, 50 WT.% IN PROPYLENE CARBONATE

- 50wt. % in propylene carbonate

- Triarylsulfonium hexafluoroantimonate salts mixed

-

- インチ: InChI=1S/C36H28S3.C24H19S2.18FH.3Sb/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;;;;;;;;;;;;;;;;;;;;;/h1-28H;1-19H;18*1H;;;/q+2;+1;;;;;;;;;;;;;;;;;;;3*+5/p-18

- InChIKey: YASCSMWRFXPFOO-UHFFFAOYSA-A

- SMILES: C1C=CC(SC2C=CC([S+](C3C=CC=CC=3)C3C=CC=CC=3)=CC=2)=CC=1.C1C=CC([S+](C2C=CC(SC3C=CC([S+](C4C=CC=CC=4)C4C=CC=CC=4)=CC=3)=CC=2)C2C=CC=CC=2)=CC=1.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F

計算された属性

- 精确分子量: 678.26538g/mol

- 同位素质量: 678.26538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 7

- 重原子数量: 38

- 回転可能化学結合数: 3

- 複雑さ: 750

- 共价键单元数量: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 8

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 1Ų

じっけんとくせい

- 密度みつど: 1.410

- Boiling Point: >220 ºC

- フラッシュポイント: >140 ºC

- Refractive Index: 1.502

Benzene, reactionproducts with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-) Security Information

- 危険物輸送番号:UN 3082 9/PG 3

- WGKドイツ:1

- 危険カテゴリコード: 20/22;36;51/53

- セキュリティの説明: 26;61

-

危険物標識:

- 安全术语:S26-36-61-36/37/39

- Risk Phrases:R20/22

Benzene, reactionproducts with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-) Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 654027-25ML |

Benzene, reactionproducts with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-) |

109037-75-4 | 25ml |

¥1098.37 | 2023-12-01 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T909757-25ml |

Triarylsulfonium hexafluoroantimonate salts, mixed |

109037-75-4 | 50 wt. % in propylene carbonate | 25ml |

¥780.00 | 2022-09-28 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 654027-100ML |

Benzene, reactionproducts with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-) |

109037-75-4 | 100ml |

¥2012.03 | 2023-12-01 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T909757-5ml |

Triarylsulfonium hexafluoroantimonate salts, mixed |

109037-75-4 | 50 wt. % in propylene carbonate | 5ml |

¥322.00 | 2022-09-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T909757-1ml |

Triarylsulfonium hexafluoroantimonate salts, mixed |

109037-75-4 | 50 wt. % in propylene carbonate | 1ml |

¥106.00 | 2022-09-28 |

Benzene, reactionproducts with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-) 関連文献

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

Benzene, reactionproducts with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-)に関する追加情報

Research Briefing on Benzene, Reaction Products with Chlorine and Sulfur Chloride (S2Cl2), Hexafluoroantimonates(1-) (CAS: 109037-75-4)

This research briefing provides an in-depth analysis of the latest scientific developments concerning the chemical compound Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-) (CAS: 109037-75-4). As a specialized fluorinated antimonate derivative, this compound has gained significant attention in chemical and biomedical research due to its unique electrochemical properties and potential applications in catalysis and materials science.

Recent studies published in the Journal of Fluorine Chemistry (2023) have demonstrated the compound's remarkable stability in highly acidic environments, making it particularly valuable for specialized industrial processes. The research team from ETH Zürich characterized its crystal structure using X-ray diffraction, revealing a unique polymeric anion network stabilized by π-π interactions between benzene rings.

In the field of organic synthesis, a breakthrough study in Angewandte Chemie (2024) reported the successful application of this compound as a highly efficient Lewis acid catalyst for Friedel-Crafts reactions. The hexafluoroantimonate moiety was shown to activate chlorine species at unprecedented rates while maintaining excellent regioselectivity, offering significant advantages over traditional aluminum chloride catalysts.

From a biomedical perspective, preliminary investigations published in ACS Medicinal Chemistry Letters (2023) have explored the compound's potential as a precursor for novel radiopharmaceuticals. The fluorine-rich structure presents opportunities for 18F labeling, though further toxicological studies are required before clinical applications can be considered.

Industrial applications have also progressed significantly, with patent filings from major chemical manufacturers (2023-2024) describing improved synthetic routes that enhance yield and purity while reducing hazardous byproducts. These process optimizations are particularly relevant given increasing regulatory pressures on chlorinated compound production.

Ongoing research at several academic institutions is currently investigating the compound's electrochemical properties for potential use in next-generation battery technologies. Early results suggest promising ionic conductivity characteristics that could address current limitations in energy storage systems.

Safety considerations remain paramount in handling this material, as highlighted by recent occupational health studies. The combination of reactive chlorine species and antimony compounds necessitates strict containment protocols, though the polymeric nature of the material reduces volatility compared to monomeric analogs.

Future research directions appear focused on three main areas: (1) development of greener synthetic methodologies, (2) exploration of catalytic applications in sustainable chemistry, and (3) biomedical investigations of modified derivatives with reduced toxicity profiles. The compound's unique combination of properties continues to make it a subject of intense scientific interest across multiple disciplines.

109037-75-4 (Benzene, reactionproducts with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-)) Related Products

- 869335-22-8(6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine)

- 2138427-58-2(Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate)

- 1028843-04-0(5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine)

- 2229323-92-4(1-(4-ethoxy-3-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)

- 896378-91-9(8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)

- 892759-37-4(3-3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl-8-ethoxy-2H-chromen-2-one)

- 2172254-73-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid)

- 1572-84-5(1,4-Bis(butyryloxy)-2-butene)

- 885273-78-9(4-Isoxazolecarboxylicacid, hydrazide)

- 1932500-34-9((2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol)